

An In-depth Technical Guide to the FTIR Spectroscopy of (2-Bromoethyl)cyclohexane

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Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data for **(2-Bromoethyl)cyclohexane**. It includes a detailed summary of the vibrational frequencies, a complete experimental protocol for data acquisition, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FTIR spectroscopy for structural elucidation and quality control.

FTIR Spectroscopic Data

The FTIR spectrum of **(2-Bromoethyl)cyclohexane** is characterized by absorption bands arising from the vibrational modes of its constituent functional groups, primarily the cyclohexane ring and the bromoethyl moiety. The quantitative data, including peak positions (wavenumber), and their corresponding vibrational assignments, are summarized in the table below. This data is compiled from publicly available spectral databases and is consistent with the known characteristic absorption frequencies of similar chemical structures.

Wavenumber (cm ⁻¹)	Vibrational Assignment	Functional Group
2924	C-H Asymmetric Stretching	Cyclohexane (-CH ₂)
2853	C-H Symmetric Stretching	Cyclohexane (-CH ₂)
1448	-CH ₂ - Scissoring (Bending)	Cyclohexane
1265	C-H Wagging	Cyclohexane
660	C-Br Stretching	Bromoalkane

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol outlines the methodology for obtaining the Attenuated Total Reflectance (ATR)-FTIR spectrum of liquid **(2-Bromoethyl)cyclohexane**. This procedure is based on standard practices for liquid sample analysis using a modern FTIR spectrometer.

2.1. Instrumentation and Materials

- FTIR Spectrometer: A benchtop FTIR spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
- ATR Accessory: A single-reflection diamond ATR accessory (e.g., DuraSamplIR II).
- Sample: **(2-Bromoethyl)cyclohexane**, neat liquid.
- Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

2.2. Data Acquisition Parameters

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16 (for both background and sample)
- Apodization: Blackman-Harris
- Mode: Transmittance or Absorbance

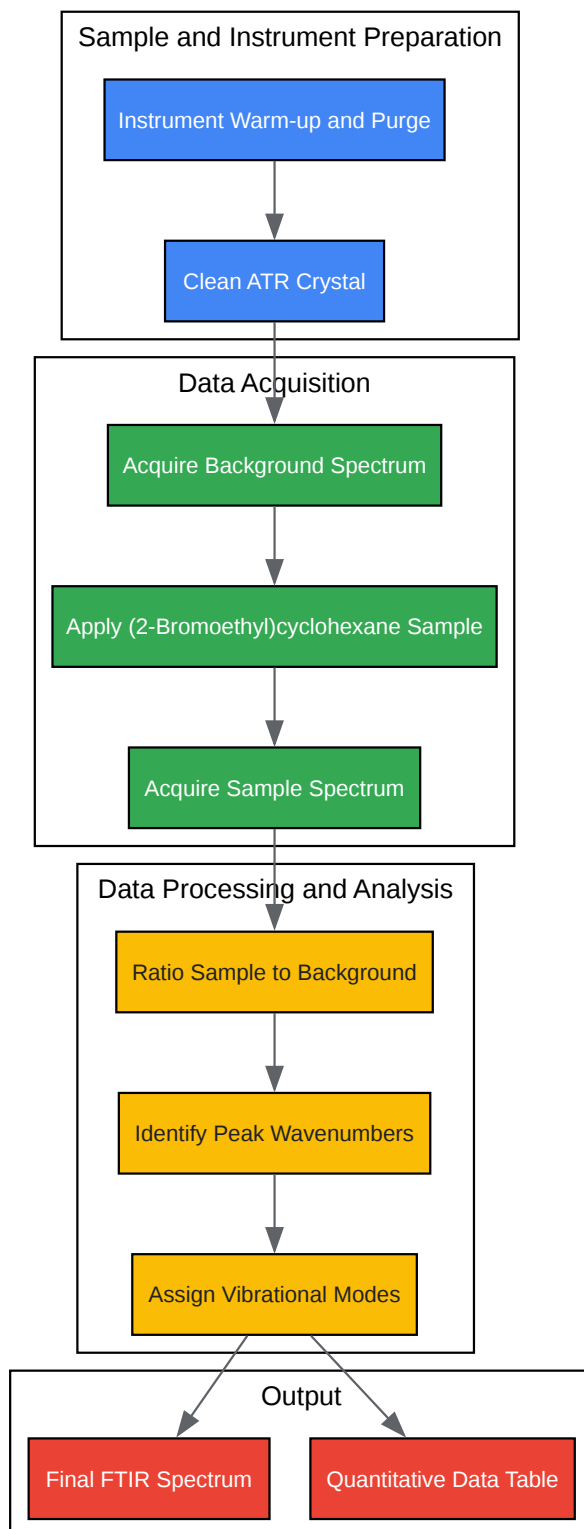
2.3. Procedure

- **Instrument Preparation:** Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- **ATR Crystal Cleaning:** Before acquiring the background or sample spectrum, thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
- **Background Spectrum Acquisition:** With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum will account for the instrumental and environmental contributions to the measurement.
- **Sample Application:** Place a small drop of neat **(2-Bromoethyl)cyclohexane** onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
- **Sample Spectrum Acquisition:** Acquire the FTIR spectrum of the sample.
- **Data Processing:** The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final transmittance or absorbance spectrum.
- **Post-Measurement Cleaning:** After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-moistened wipe as described in step 2.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the FTIR spectrum of **(2-Bromoethyl)cyclohexane**.

FTIR Analysis Workflow for (2-Bromoethyl)cyclohexane

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FTIR Analysis Workflow

This comprehensive guide provides the essential FTIR spectroscopic information for **(2-Bromoethyl)cyclohexane**, empowering researchers to effectively utilize this analytical technique in their work. The provided data and protocols support the identification, characterization, and quality assessment of this compound in various scientific and industrial applications.

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